3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
Description
The compound 3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) belongs to the class of pyrazole-carbohydrazide derivatives. Its structure comprises a pyrazole core substituted with a methyl group at the 3-position and a carbohydrazide moiety at the 5-position. The hydrazide group is further functionalized with an (E)-configured imine linkage to a 4-(methylsulfanyl)phenyl substituent.
Synthetic routes for analogous compounds typically involve condensation of pyrazole-carbohydrazide precursors with substituted aldehydes under acidic conditions, as exemplified in protocols for related derivatives (e.g., ). Structural confirmation of such compounds often relies on single-crystal X-ray diffraction (SC-XRD), supported by software suites like SHELXL and ORTEP .
Properties
IUPAC Name |
5-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUNGNBCFWYRG-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-(methylsulfanyl)benzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in the substituents on the phenyl ring and the pyrazole core. Key examples include:
Key Observations :
- Nitro (NO₂) substituents (e.g., ) introduce electron-withdrawing effects, reducing electron density on the pyrazole ring compared to SCH₃ or OCH₃ .
Spectroscopic and Computational Comparisons
Table 1: Spectroscopic and DFT Parameters for Selected Analogs
| Compound | IR ν(N-H) (cm⁻¹) | HOMO-LUMO Gap (eV) | Absolute Hardness (η, eV) | Reference |
|---|---|---|---|---|
| Target Compound | 3250–3300 | 4.2 | 2.1 | |
| E-MBPC | 3245 | 4.5 | 2.3 | |
| E-MABPC | 3230 | 3.8 | 1.9 |
Findings :
- The lower HOMO-LUMO gap in E-MABPC (3.8 eV vs. 4.2 eV for the target compound) suggests greater reactivity, attributed to the electron-donating dimethylamino (N(CH₃)₂) group .
- Absolute hardness (η), derived from Parr-Pearson principles (), correlates with stability; the target compound’s η (2.1 eV) indicates moderate resistance to charge transfer compared to E-MBPC (η = 2.3 eV) .
Crystallographic and Molecular Interaction Analysis
SC-XRD studies reveal that the (E)-configuration of the imine bond is conserved across analogs, ensuring planar geometry for π-π stacking . For example:
- In E-MBPC , intermolecular N-H···O hydrogen bonds stabilize the crystal lattice, whereas the target compound’s SCH₃ group participates in weaker C-H···S interactions .
- The bulkier 4-(methylbenzyl)oxy substituent in introduces steric hindrance, reducing packing efficiency compared to the target compound’s compact SCH₃ group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
